uPA Inhibition: 3-Bromopropoxy vs. 2-Bromoethoxy Linker (Compound 10b vs. 10a)
The target compound (10b, 3-(3-bromopropoxy)-7-nitro-1H-isochromen-1-one) was evaluated head-to-head against its 2-bromoethoxy analog (10a) for inhibition of human uPA. Both compounds lack the 4-chloro substitution. The dissociation constants were essentially identical within experimental error: 10b Ki = 4.3 ± 0.3 µM vs. 10a Ki = 4.2 ± 0.4 µM [1]. This demonstrates that extending the alkoxy linker from two to three methylene units does not significantly alter uPA binding affinity in the 4-unsubstituted-7-nitro series, indicating that both linker lengths are accommodated equally well in the S1 subsite [1]. A procurement decision between these two analogs may therefore rest on other factors such as solubility, synthetic yield, or downstream conjugation chemistry rather than potency.
| Evidence Dimension | uPA inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 4.3 ± 0.3 µM (Compound 10b) |
| Comparator Or Baseline | 3-(2-Bromoethoxy)-7-nitro-1H-isochromen-1-one (10a): Ki = 4.2 ± 0.4 µM |
| Quantified Difference | ~0.1 µM difference (~2%); statistically indistinguishable |
| Conditions | Recombinant human uPA; Spectrozyme UK substrate (10–150 µM); 0.1 M Tris, pH 8.8, 25 °C; initial-rate kinetics with non-linear regression analysis. |
Why This Matters
Selecting between the 3-bromopropoxy and 2-bromoethoxy variants requires no potency-based compromise, allowing the researcher to prioritize synthetic convenience or downstream functionalization requirements.
- [1] Heynekamp, J.J.; Hunsaker, L.A.; Vander Jagt, T.A.; Deck, L.M.; Vander Jagt, D.L. Uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator. BMC Chem. Biol. 2006, 6, 1 (Table 1). View Source
